methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
Description
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a synthetic chromene derivative featuring a 4H-chromen-4-one core. Key structural attributes include:
- Position 2: A trifluoromethyl (CF₃) group, which confers electron-withdrawing effects and metabolic stability .
- Position 7: A methyl 2-oxypropanoate ester, influencing solubility and hydrolysis kinetics .
Chromene derivatives, including flavones, are known for diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties . The combination of chlorine, CF₃, and ester groups in this compound suggests tailored physicochemical and pharmacological profiles.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3O5/c1-10(19(26)27-2)28-13-7-8-14-15(9-13)29-18(20(22,23)24)16(17(14)25)11-3-5-12(21)6-4-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPAKZXJGSECRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Pharmacokinetics
The presence of functional groups such as the ester and the aromatic ring in its structure suggest that it may be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific biological targets and the nature of its interactions with these targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the ester group in the compound could be susceptible to hydrolysis under acidic or basic conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate has been shown to selectively inhibit the proliferation of colon cancer cells. This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article reviews the relevant literature, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a chromenone backbone with a trifluoromethyl group and a chlorophenyl substituent, which are known to enhance biological activity through various mechanisms. The presence of these functional groups contributes to the compound's lipophilicity and membrane permeability, which are crucial for biological interactions.
Structural Formula
Inhibition of Enzymes
Research indicates that derivatives of this compound exhibit inhibitory effects on several enzymes associated with inflammation and cancer, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). For instance, studies have shown that related compounds demonstrate moderate inhibition of COX-2 with IC50 values ranging from 10.4 μM to 24.3 μM depending on the specific structure of the derivative .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various in vitro assays. The presence of the trifluoromethyl group significantly enhances its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in cells.
Cytotoxicity Studies
In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) have indicated that this compound exhibits notable cytotoxic effects. The mechanism appears to involve apoptosis induction, which is supported by morphological changes observed in treated cells .
Study 1: Inhibition of COX-2 and LOX
A study investigated the biological activity of several derivatives of chromenone compounds, including this compound. It was found that these compounds inhibited COX-2 and LOX enzymes effectively, suggesting their potential use in treating inflammatory conditions .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with enhanced activity attributed to the trifluoromethyl substitution which increases interaction with cellular targets .
Research Findings Summary Table
| Biological Activity | IC50 Value (μM) | Cell Line/Enzyme |
|---|---|---|
| COX-2 Inhibition | 10.4 - 24.3 | Various derivatives studied |
| LOX Inhibition | Moderate | LOX-5 and LOX-15 |
| Cytotoxicity | Varies | MCF-7, Hek293 |
| Antioxidant Activity | High | DPPH scavenging assay |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous chromene derivatives:
Key Observations:
Trifluoromethyl (CF₃) Influence: The target compound and the derivative in share CF₃, which enhances metabolic resistance compared to non-fluorinated analogs (e.g., ). In contrast, compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one lack CF₃, relying on methyl or methoxy groups for lipophilicity.
Chlorophenyl vs. Methylphenyl :
- The 4-chlorophenyl group in the target compound and may improve oxidative stability compared to methylphenyl . Chlorine’s electron-withdrawing nature could also modulate electronic effects on the chromene ring.
Ester Group Variability: Methyl 2-oxypropanoate (target) vs. 2-methylpropanoate : The former’s smaller ester may enhance solubility but reduce hydrolytic stability compared to bulkier esters. Ethyl esters (e.g., ) typically exhibit slower hydrolysis than methyl esters, affecting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
